molecular formula C16H15ClN4O2S B2387749 N-(2-chlorobenzyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 2034589-13-2

N-(2-chlorobenzyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2387749
CAS No.: 2034589-13-2
M. Wt: 362.83
InChI Key: OHNSUQRNGPGNID-UHFFFAOYSA-N
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Description

This compound is a triazole-based carboxamide derivative featuring a 2-chlorobenzyl group, a hydroxyethyl-thiophen-3-yl substituent, and a carboxamide moiety. The hydroxyethyl-thiophen-3-yl group may enhance solubility or influence intermolecular interactions, while the 2-chlorobenzyl substituent could contribute to lipophilicity and pharmacokinetic properties.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(2-hydroxy-2-thiophen-3-ylethyl)triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2S/c17-13-4-2-1-3-11(13)7-18-16(23)14-8-21(20-19-14)9-15(22)12-5-6-24-10-12/h1-6,8,10,15,22H,7,9H2,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHNSUQRNGPGNID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CN(N=N2)CC(C3=CSC=C3)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its biological activity, particularly in anticancer and antimicrobial applications. Its structure can be summarized as follows:

  • Molecular Formula : C₁₅H₁₄ClN₃O₂S
  • Molecular Weight : 333.81 g/mol

Anticancer Activity

Research has demonstrated that triazole-containing compounds exhibit potent anticancer properties. For instance, derivatives of triazoles have shown significant inhibition of various cancer cell lines, including colon (HCT116), breast (MDA-MB-231), and others.

Cell Line IC₅₀ (µM) Mechanism of Action
HCT1160.43Induces apoptosis and inhibits cell migration
MDA-MB-2310.72Inhibits NF-kB activation and induces ferroptosis
HT-291.5Arrests cell cycle in G0/G1 phase and induces apoptosis

In a study by Yu et al., a series of triazole derivatives were synthesized and evaluated for their anticancer potentials, revealing that some derivatives induced significant apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and affecting mitochondrial membrane potential .

Antimicrobial Activity

Triazole compounds are also recognized for their antimicrobial properties. The compound's structure allows it to interact with various biological targets, potentially inhibiting the growth of bacteria and fungi.

Trypanocidal Activity

Recent studies have highlighted the potential of triazole derivatives against Trypanosoma cruzi, the causative agent of Chagas disease. Compounds similar to this compound have shown promising results in reducing parasite load in in vitro models .

The mechanisms by which this compound exerts its biological effects include:

  • Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells through ROS generation and mitochondrial dysfunction.
  • Inhibition of Cell Migration : It affects the expression of epithelial-mesenchymal transition markers, thus inhibiting the migration capability of cancer cells.
  • Antimicrobial Action : The presence of the triazole ring enhances binding to microbial enzymes or receptors, disrupting their function.

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the effects of a triazole derivative similar to this compound on HCT116 cells. Results indicated an IC₅₀ value of 0.43 µM with significant induction of apoptosis and reduced cell migration after treatment for 48 hours .

Case Study 2: Trypanocidal Activity
Another investigation focused on triazole analogs' efficacy against T. cruzi. The study found that certain derivatives exhibited IC₅₀ values significantly lower than those of standard treatments, indicating enhanced efficacy against the parasite .

Scientific Research Applications

Medicinal Chemistry

N-(2-chlorobenzyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide serves as a scaffold for the development of novel therapeutic agents. Its structural components enable it to target specific enzymes or receptors effectively.

Case Study: Anticancer Activity

Research indicates that similar compounds exhibit significant anticancer properties. For instance, benzamide derivatives have been shown to induce apoptosis in cancer cells by modulating cellular signaling pathways. The mechanism often involves the inhibition of specific kinases or transcription factors critical for cancer cell survival.

Biological Studies

The compound can be utilized as a probe to study various biological processes, including enzyme inhibition and receptor binding. Its unique structure makes it suitable for investigating interactions with biological targets.

Case Study: Enzyme Inhibition

In studies involving enzyme inhibition, compounds with similar structures have demonstrated the ability to inhibit key enzymes involved in cancer progression and inflammation. This suggests that this compound may also exhibit similar properties .

Materials Science

The compound's unique electronic properties make it suitable for applications in organic semiconductors and advanced materials development. Its ability to form stable interactions at the molecular level can be harnessed in creating new materials with specific electronic characteristics.

Comparison Table of Similar Compounds

Compound NameStructural FeaturesPotential Applications
3-chloro-N-(2-hydroxyethyl)benzamideLacks thiophene ringReduced efficacy in biological applications
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)benzamideLacks chloro groupAltered binding affinity
3-chloro-N-(2-hydroxy-2-(furan-3-yl)ethyl)benzamideContains furan ringDifferent electronic properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole-Carboxamide Scaffolds

a. 1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (Rufinamide)

  • Structure : Differs in the benzyl substituent (2-fluoro vs. 2-chloro) and lacks the hydroxyethyl-thiophen-3-yl group.
  • Pharmacology : Rufinamide is an FDA-approved anticonvulsant, acting via sodium channel modulation . The absence of the thiophene-hydroxyethyl group in Rufinamide may limit its binding to targets requiring π-π stacking or hydrogen bonding, as seen in the target compound.
  • Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common triazole synthesis method .

b. 5-Amino-1-(2-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

  • Structure: Shares the 2-chlorobenzyl group but replaces the hydroxyethyl-thiophen-3-yl with a thiophen-2-ylmethyl substituent and includes an amino group at position 5 of the triazole .
  • However, the thiophen-2-ylmethyl group lacks the hydroxyl moiety, reducing polarity .

c. (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

  • Structure : A triazole-thione derivative with dual 2-chlorophenyl groups and a Schiff base linkage. Differs in ring substitution (1,2,4-triazole vs. 1,2,3-triazole) and the presence of a thione group .
  • Crystallography : Forms hydrogen-bonded hexamers (N–H···S/O interactions), suggesting solid-state stability influenced by sulfur and nitrogen atoms .
Functional Analogues with Heterocyclic Modifications

a. N-(Cyclopropylmethyl)-5-(methylsulfonyl)-N-{1-[1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl}heterocycl Amides

  • Structure : Contains a 1,2,4-triazole ring linked to a pyrimidine group and sulfonyl moiety. Used as pesticides, highlighting the scaffold’s versatility .
  • Divergent Applications : Unlike the target compound (likely designed for CNS or antimicrobial activity), this class emphasizes agrochemical utility, underscoring how substituents dictate application .

Pharmacological and Physicochemical Comparison

Compound Molecular Weight Key Substituents Notable Properties/Activities
Target Compound 347.80 (calc.) 2-Chlorobenzyl, hydroxyethyl-thiophen-3-yl Potential CNS activity (inferred from Rufinamide analog)
Rufinamide 238.20 2-Fluorobenzyl Anticonvulsant (sodium channel modulation)
5-Amino-1-(2-chlorobenzyl)-analogue 347.80 2-Chlorobenzyl, thiophen-2-ylmethyl, amino Enhanced hydrogen-bonding capacity
Triazole-thione Derivative 463.79 2-Chlorophenyl, thione, Schiff base Solid-state stability via H-bonding

Q & A

Q. What are the standard synthetic routes for N-(2-chlorobenzyl)-1-(2-hydroxy-2-(thiophen-3-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves two key steps:

  • Azide-alkyne cycloaddition (Huisgen reaction): A copper(I)-catalyzed reaction between an azide and alkyne to form the 1,2,3-triazole core. Solvents like dimethyl sulfoxide (DMSO) or acetonitrile (MeCN) are used with bases such as potassium carbonate to optimize yield .
  • Amide coupling: Carboxamide formation via activation reagents like EDC·HCl and HOBt·H₂O in dichloromethane (DCM) or similar solvents, with triethylamine (TEA) as a base . Table 1: Synthesis Parameters
StepReaction TypeSolventReagents/CatalystsConditions
1CycloadditionDMSO/MeCNCu(I), K₂CO₃RT or Reflux
2Amide couplingDCMEDC·HCl, HOBt·H₂O, TEA0°C to RT

Q. How is the compound characterized to confirm structural integrity?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify protons and carbons in the triazole, thiophene, and chlorobenzyl groups. For example, triazole protons resonate at δ 7.8–8.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass) .
  • Infrared Spectroscopy (IR): Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

Q. What preliminary assays assess its biological activity?

Initial screening involves:

  • Enzyme inhibition assays: Testing interactions with targets like kinases or proteases using fluorescence-based or colorimetric methods.
  • Antimicrobial susceptibility testing: Agar dilution or microbroth dilution to determine minimum inhibitory concentrations (MICs) .
  • Cytotoxicity studies: MTT or resazurin assays on cell lines to evaluate IC₅₀ values .

Advanced Research Questions

Q. How is X-ray crystallography applied to resolve the compound’s structure, and what software is recommended?

Single-crystal X-ray diffraction (SCXRD) is used for absolute structural confirmation. Key steps:

  • Data collection: High-resolution datasets (e.g., <1.0 Å) are collected using synchrotron radiation or lab-based diffractometers.
  • Refinement: SHELXL is the gold-standard software for small-molecule refinement. It optimizes parameters like anisotropic displacement and hydrogen bonding geometry .
  • Validation: R-factor (<5%) and wR² (<15%) ensure model accuracy. Hydrogen-bonding networks (e.g., N–H···O/S interactions) are analyzed using Mercury or Olex2 .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

SAR strategies include:

  • Analog synthesis: Modifying substituents (e.g., replacing thiophene with furan or varying chlorobenzyl positions) to test activity trends .
  • Pharmacophore modeling: Tools like Schrödinger’s Phase identify critical interaction sites (e.g., triazole’s hydrogen-bonding capacity) .
  • Data-driven optimization: Machine learning models (e.g., random forests) correlate structural features with bioactivity data from high-throughput screens .

Q. What computational methods predict reaction pathways for scalable synthesis?

Advanced approaches include:

  • Quantum chemical calculations: DFT (e.g., B3LYP/6-31G*) models transition states and energy barriers for key steps like cycloaddition .
  • Reaction path sampling: Algorithms like GRRM explore intermediates and side reactions to minimize byproducts .
  • High-throughput virtual screening: Libraries of catalysts/solvents are screened to identify optimal conditions (e.g., Cu(I) vs. Ru(II) for regioselectivity) .

Q. How are contradictions in biological data resolved (e.g., varying IC₅₀ across assays)?

Methodological solutions include:

  • Assay standardization: Repeating tests under controlled conditions (pH, temperature, cell passage number) to reduce variability .
  • Orthogonal validation: Cross-checking results with alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Meta-analysis: Aggregating data from multiple studies to identify outliers or confounding factors (e.g., solvent effects on membrane permeability) .

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